4-chlorobut-2-ynoic acid

Description

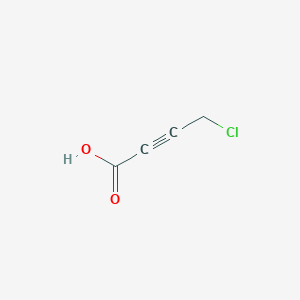

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO2/c5-3-1-2-4(6)7/h3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIXWJHXUZIGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157803 | |

| Record name | Chlorotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-03-0 | |

| Record name | Chlorotetrolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobut-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chlorobut-2-ynoic Acid: A Technical Overview of a Niche Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobut-2-ynoic acid, a halogenated derivative of butynoic acid, represents a molecule of interest for synthetic chemists due to its trifunctional nature, incorporating a carboxylic acid, a carbon-carbon triple bond (alkyne), and an alkyl chloride. Despite its potential as a versatile building block in organic synthesis, a comprehensive review of its chemical properties and detailed experimental protocols is conspicuously absent in publicly accessible scientific literature. This technical guide consolidates the limited available data for this compound (CAS No. 13280-03-0), addresses the significant data gaps, and provides a theoretical framework for its reactivity based on the constituent functional groups. This document aims to serve as a foundational resource for researchers considering the use of this compound in novel synthetic pathways.

Introduction

This compound is an organic compound with the molecular formula C₄H₃ClO₂.[1] Its structure features a four-carbon chain with a carboxylic acid group at one terminus, a chlorine atom at the other, and a triple bond at the 2-position. This unique arrangement of functional groups suggests a high degree of reactivity and potential for diverse chemical transformations. However, a thorough investigation of scientific databases and chemical supplier information reveals a significant scarcity of empirical data on its physicochemical properties, synthesis, and reactivity. This guide will present the available information and offer predicted properties and reactivity patterns to aid researchers in their work with this compound.

Physicochemical Properties

Quantitative experimental data for the physical properties of this compound are largely unavailable in the current body of scientific literature. Commercial suppliers of this compound, while confirming its molecular formula and weight, do not provide specific details on properties such as melting point, boiling point, or solubility.[2][3] The data presented in Table 1 is therefore a combination of reported information and computationally predicted values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃ClO₂ | [1] |

| Molecular Weight | 118.52 g/mol | [1] |

| CAS Number | 13280-03-0 | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| pKa | Data not available (Predicted to be acidic) | N/A |

| Solubility | Data not available (Predicted to be soluble in polar organic solvents) | N/A |

| Appearance | Data not available | N/A |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be identified in the public domain. However, based on general principles of organic chemistry, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of propargyl alcohol with a chlorinating agent to form 3-chloro-1-propyne, followed by carboxylation. An alternative and more likely route would start from but-2-yne-1,4-diol, which can be selectively chlorinated and subsequently oxidized to the carboxylic acid.

dot

Caption: Proposed synthetic pathway for this compound.

General Experimental Considerations (Hypothetical)

-

Monochlorination of But-2-yne-1,4-diol: This step would require careful control of stoichiometry to favor the formation of the monochlorinated product over the dichlorinated byproduct. The reaction would likely be carried out at low temperatures in an appropriate aprotic solvent.

-

Oxidation: The primary alcohol of 4-chlorobut-2-yn-1-ol would then be oxidized to the carboxylic acid. A variety of oxidizing agents could be employed, such as Jones reagent (CrO₃ in sulfuric acid and acetone) or a milder alternative like pyridinium chlorochromate (PCC) followed by further oxidation.

-

Purification: Purification of the final product would likely involve extraction and column chromatography to separate it from any unreacted starting materials, byproducts, and the oxidizing agent.

-

Characterization: The structure of the synthesized this compound would need to be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three functional groups. The interplay between these groups allows for a wide range of potential chemical transformations.

Reactivity of the Carboxylic Acid

The carboxylic acid moiety is expected to undergo typical reactions of this functional group, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines, often activated by coupling agents, to yield amides.

-

Reduction: Reduction to the corresponding primary alcohol, 4-chlorobut-2-yn-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Alkyne

The internal alkyne can participate in various addition reactions:

-

Hydrogenation: Partial reduction with Lindlar's catalyst would yield (Z)-4-chlorobut-2-enoic acid, while complete reduction would lead to 4-chlorobutanoic acid.

-

Halogenation: Addition of halogens (e.g., Br₂) across the triple bond.

-

Cycloadditions: Participation as a dienophile or dipolarophile in cycloaddition reactions.

Reactivity of the Alkyl Chloride

The primary alkyl chloride is susceptible to nucleophilic substitution reactions:

-

SN2 Reactions: A variety of nucleophiles (e.g., azides, cyanides, thiols) can displace the chloride ion.

dot

Caption: Key reaction pathways of this compound.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or any potential involvement in signaling pathways of this compound. Its structural similarity to other biologically active small molecules suggests that it could be a candidate for screening in various assays, but any such activity is purely speculative at this time.

Conclusion

This compound is a chemical entity with significant potential in organic synthesis that remains largely unexplored. The lack of available experimental data on its physical properties, synthesis, and reactivity presents both a challenge and an opportunity for researchers. This technical guide has summarized the limited existing information and provided a theoretical framework for its chemical behavior. Further experimental investigation is necessary to fully elucidate the properties of this compound and unlock its potential as a valuable tool for the synthesis of novel molecules in the fields of materials science, agrochemicals, and pharmaceuticals. Researchers are encouraged to approach the handling and use of this compound with caution, given the absence of comprehensive safety and toxicity data.

References

An In-depth Technical Guide to 4-Chlorobut-2-ynoic Acid: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chlorobut-2-ynoic acid, a halogenated acetylenic carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported synthetic methods with computational data and analysis of analogous compounds to detail its molecular structure, stereochemistry, and potential reactivity. This guide is intended to serve as a foundational resource for researchers interested in the application of small, functionalized alkynes in chemical synthesis and drug design.

Molecular Structure and Properties

This compound, with the chemical formula C₄H₃ClO₂, is a small molecule featuring a terminal carboxylic acid group and a chlorine atom attached to a butyne backbone. The presence of the electron-withdrawing chlorine atom and the triple bond makes it a potentially reactive building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are a combination of data from chemical suppliers and computational predictions, highlighting the current lack of extensive experimental characterization in publicly accessible literature.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-2-butynoic acid | |

| CAS Number | 13280-03-0 | [1][2] |

| Molecular Formula | C₄H₃ClO₂ | [1][2] |

| Molecular Weight | 118.52 g/mol | [1][2] |

| SMILES | O=C(O)C#CCCl | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| logP (predicted) | 0.3132 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Molecular Structure Diagram

The linear geometry of the alkyne group is a defining feature of the molecule's structure. A 2D representation of the molecular structure is provided below.

Caption: 2D structure of this compound.

Stereochemistry

The stereochemistry of this compound is straightforward due to the presence of the carbon-carbon triple bond. The sp-hybridized carbons of the alkyne impart a linear geometry to that portion of the molecule. Consequently, unlike its alkene analogue, (E/Z)-isomerism is not possible around the 2,3-position. As there are no chiral centers in the molecule, this compound is achiral and does not exhibit enantiomerism.

Synthesis Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, methods for its preparation can be inferred from the synthesis of its esters. Two primary routes have been described:

Synthesis via Oxidation of 4-Chloro-2-butyn-1-ol

This method involves the oxidation of the corresponding alcohol.

-

Step 1: Synthesis of 4-Chloro-2-butyn-1-ol: This precursor can be obtained from the reaction of 2-butyne-1,4-diol with thionyl chloride. This reaction should be performed with caution as it can be vigorous.

-

Step 2: Oxidation to this compound: The resulting 4-chloro-2-butyn-1-ol is then oxidized to the carboxylic acid using a strong oxidizing agent such as chromic acid.

Experimental Protocol (General Outline):

-

Caution: Chromic acid is a strong oxidant and is corrosive and carcinogenic. Appropriate personal protective equipment should be used.

-

Dissolve 4-chloro-2-butyn-1-ol in a suitable solvent such as acetone.

-

Cool the solution in an ice bath.

-

Slowly add a solution of chromic acid (e.g., Jones reagent) to the cooled solution with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with isopropanol.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography.

Synthesis via Carboxylation of a Lithiated Propargyl Chloride Derivative

This route involves the formation of an organolithium reagent followed by quenching with carbon dioxide.

-

Step 1: Lithiation of Propargyl Chloride: Propargyl chloride is treated with a strong base, such as n-butyllithium, at low temperature to form the lithium derivative.

-

Step 2: Carboxylation: The resulting lithium acetylide is then reacted with solid carbon dioxide (dry ice) to form the lithium carboxylate salt.

-

Step 3: Acidification: Acidic workup protonates the carboxylate to yield this compound.

Experimental Protocol (General Outline):

-

Caution: n-Butyllithium is a pyrophoric reagent. This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Dissolve propargyl chloride in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution with stirring.

-

Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the lithium acetylide.

-

Add crushed dry ice to the reaction mixture in excess.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic extracts to obtain the crude product.

-

Purify as needed.

Caption: Overview of synthetic pathways to this compound.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located at the time of this report. The following are predicted spectral features based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: Two signals would be expected: a singlet for the methylene protons (CH₂) adjacent to the chlorine atom, and a broad singlet for the carboxylic acid proton. The chemical shift of the methylene protons would likely be in the range of 4.0-4.5 ppm due to the deshielding effects of the adjacent alkyne and chlorine atom. The carboxylic acid proton signal would be expected downfield, typically >10 ppm.

-

¹³C NMR: Four distinct carbon signals would be expected: the carboxylic carbon (~160-170 ppm), the two sp-hybridized carbons of the alkyne (~70-90 ppm), and the methylene carbon attached to the chlorine (~40-50 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

-

C≡C stretch: A weak absorption around 2200-2260 cm⁻¹.

-

C=O stretch: A strong absorption band in the range of 1700-1725 cm⁻¹.

-

C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak. Due to the presence of chlorine, an isotopic pattern for the molecular ion would be observed, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of COOH, Cl, and cleavage of the carbon-carbon bonds.

Potential Reactivity and Applications

The bifunctional nature of this compound, possessing both a nucleophilic alkyne and an electrophilic carbon bearing a chlorine atom, as well as a carboxylic acid group, suggests its potential as a versatile building block in organic synthesis.

Hypothetical Signaling Pathway Inhibition

While no specific biological activity has been reported for this compound, its structure is reminiscent of small molecule inhibitors that can target enzymes through covalent modification. The electrophilic nature of the carbon-chlorine bond and the potential for the alkyne to participate in reactions suggests it could act as an irreversible inhibitor of enzymes with nucleophilic residues (e.g., cysteine, serine, or lysine) in their active sites. A hypothetical mechanism of enzyme inhibition is depicted below.

Caption: Proposed mechanism of irreversible enzyme inhibition.

Conclusion

This compound is a molecule with interesting structural features that suggest its utility in synthetic chemistry and potentially as a starting point for the design of bioactive compounds. However, a significant lack of published experimental data necessitates further research to fully characterize its properties and explore its reactivity. This guide provides a summary of the currently available information and predictive data to aid future research endeavors.

References

Spectroscopic Data of 4-chlorobut-2-ynoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the expected spectroscopic data for 4-chlorobut-2-ynoic acid (CAS 13280-03-0). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside anticipated Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized experimental protocols for acquiring this data are also provided. This guide is intended to serve as a reference for researchers in the planning and execution of analytical work involving this compound.

Introduction

This compound is a halogenated carboxylic acid containing an alkyne functional group. Its structure suggests potential applications as a building block in organic synthesis, particularly for the introduction of a reactive four-carbon chain. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting. This guide addresses the expected spectroscopic signature of this compound across three common analytical techniques: NMR, IR, and MS.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~4.3 | Singlet | 2H | -CH₂Cl |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C=O |

| ~80-85 | -C≡C-CH₂Cl |

| ~75-80 | -COOH-C≡C- |

| ~30-35 | -CH₂Cl |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2260-2100 | Medium-Weak | C≡C stretch (alkyne) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1400 | Medium | O-H bend |

| ~1250 | Medium | C-O stretch |

| ~700-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 118/120 | [M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 73 | [M-Cl]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrumentation:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 128 scans or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. A typical measurement would involve co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them with known functional group frequencies.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC) or with a direct insertion probe.

-

Solvent for sample preparation (e.g., methanol or dichloromethane)

-

Vials and syringes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduction into the Mass Spectrometer:

-

GC-MS: Inject the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the sample on the probe, insert it into the ion source, and heat to volatilize the sample.

-

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the fragments. Look for the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Synthesis and Discovery of 4-Chlorobut-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of 4-chlorobut-2-ynoic acid, a valuable intermediate in organic synthesis. This document details established synthetic routes, experimental protocols, and quantitative data associated with the preparation of this compound and its derivatives.

Introduction and Discovery

This compound, also known as chlorotetrolic acid, is a halogenated acetylenic carboxylic acid. Its chemical structure, featuring a terminal alkyne and a carboxylic acid functional group, makes it a versatile building block in the synthesis of more complex molecules. While the precise historical moment of its initial discovery is not extensively documented in readily available literature, early preparations of the compound were described by M. Olomucki in the late 1950s. The primary interest in this molecule lies in its utility as a synthetic intermediate, particularly in the modification of biological macromolecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 13280-03-0 | ChemScene |

| Molecular Formula | C₄H₃ClO₂ | ChemScene |

| Molecular Weight | 118.52 g/mol | ChemScene |

| Synonyms | 2-Butynoic acid, 4-chloro-; Chlorotetrolic acid | ChemScene, Organic Syntheses |

Synthetic Routes

There are two primary methods reported for the synthesis of this compound. Both routes offer distinct advantages in terms of starting materials and yields.

Route 1: Oxidation of 4-Chloro-2-butyn-1-ol

This two-step process begins with the chlorination of 2-butyne-1,4-diol, followed by the oxidation of the resulting alcohol to the carboxylic acid.

Caption: Synthesis of this compound via oxidation.

Route 2: Carboxylation of Propargyl Chloride

A more direct and higher-yielding approach involves the carboxylation of the lithium salt of propargyl chloride.

Caption: Synthesis of this compound via carboxylation.

Quantitative Data Summary

The following table summarizes the reported yields and physical properties for the synthesis of this compound and its methyl ester.

| Synthesis Step | Product | Yield | Boiling Point (Ester) | Refractive Index (n²²D) (Ester) | Reference |

| Chlorination of 2-butyne-1,4-diol | 4-Chloro-2-butyn-1-ol | 45% | - | - | [1] |

| Oxidation of 4-chloro-2-butyn-1-ol | This compound | 40% | - | - | [1] |

| Carboxylation of lithiated propargyl chloride | This compound | 85% | - | - | [1] |

| Esterification of this compound | Methyl 4-chloro-2-butynoate | 54% | - | - | [1] |

| Direct synthesis from propargyl chloride | Methyl 4-chloro-2-butynoate | 81-83% | 41°C (0.25 mm) | 1.4728 | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound and its derivatives. The following protocols are based on established literature.[1]

Synthesis of Methyl 4-chloro-2-butynoate (Direct Route)

This procedure is preferred as it avoids the isolation of the potentially explosive free acid.

Materials:

-

Propargyl chloride

-

Methyllithium

-

Methyl chloroformate

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

A solution of methyllithium in diethyl ether is prepared or obtained commercially.

-

The methyllithium solution is cooled to -78°C in a dry, inert atmosphere (e.g., argon or nitrogen).

-

Propargyl chloride is added dropwise to the cooled methyllithium solution, maintaining the temperature below -70°C.

-

After the addition is complete, the mixture is stirred for an additional hour at -78°C.

-

Methyl chloroformate is then added dropwise, again maintaining the low temperature.

-

The reaction mixture is allowed to warm slowly to 0 to -5°C over a period of 3-4 hours, during which a fine precipitate will form.

-

Water is added dropwise with efficient stirring to quench the reaction.

-

The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

The combined ether solutions are dried over anhydrous magnesium sulfate.

-

The ether is removed under reduced pressure using a rotary evaporator.

-

The residual liquid is distilled under reduced pressure to afford pure methyl 4-chloro-2-butynoate.

Synthesis of this compound (via Carboxylation)

Materials:

-

Propargyl chloride

-

A suitable lithium base (e.g., n-butyllithium)

-

Dry carbon dioxide (solid or gas)

-

Anhydrous diethyl ether or tetrahydrofuran

-

Hydrochloric acid (for workup)

Procedure:

-

A solution of the lithium base in an anhydrous ether is cooled to -78°C under an inert atmosphere.

-

Propargyl chloride is added dropwise to form the lithium derivative.

-

Dry carbon dioxide is then introduced into the reaction mixture. This can be done by bubbling CO₂ gas through the solution or by adding crushed dry ice.

-

The reaction is allowed to warm to room temperature and then quenched with water.

-

The aqueous layer is separated and acidified with hydrochloric acid to precipitate the this compound.

-

The product can be extracted with a suitable organic solvent and purified by recrystallization or distillation (with caution, as the acid is reported to be potentially explosive).

Logical Workflow for Synthesis Route Selection

The choice of synthetic route depends on the desired final product (acid or ester) and considerations of yield and safety.

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of this compound is well-established, with the carboxylation of lithiated propargyl chloride offering the most efficient route to the free acid. For applications requiring the corresponding ester, a direct synthesis from propargyl chloride and an alkyl chloroformate is the preferred method due to its high yield and inherent safety, as it avoids the isolation of the potentially unstable free acid. This compound remains a significant tool for chemists engaged in the synthesis of complex organic molecules and the chemical modification of biological systems.

References

4-Chlorobut-2-ynoic Acid: A Technical Guide to its Putative Mechanism of Action as a Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action of 4-chlorobut-2-ynoic acid as an enzyme inhibitor. In the absence of direct experimental data for this specific compound, this document synthesizes current knowledge of related haloalkynoic acids and covalent inhibitors to propose a scientifically grounded putative mechanism. It is anticipated that this compound functions as an irreversible covalent inhibitor, targeting nucleophilic residues within enzyme active sites. This guide provides a theoretical framework for its inhibitory action, outlines potential enzyme targets, and details the requisite experimental protocols for the empirical validation of its mechanism.

Introduction

This compound is a small organic molecule featuring a reactive chloroalkyne moiety. While specific studies on its biological activity are not extensively documented in publicly available literature, its chemical structure is highly suggestive of a role as a covalent enzyme inhibitor. Covalent inhibitors form a stable, long-lasting bond with their target protein, leading to prolonged and often irreversible inactivation. This mode of action can offer significant advantages in drug development, including increased potency and duration of effect.

This whitepaper serves as a detailed technical guide for researchers interested in the potential inhibitory activities of this compound. It will cover the theoretical basis for its mechanism of action, propose potential enzyme targets, and provide comprehensive experimental workflows for its characterization.

Proposed Mechanism of Action: Covalent Inhibition

The core of this compound's inhibitory potential lies in its chemical structure: a terminal alkyne activated by an adjacent chloromethyl group. This configuration renders the butynoyl scaffold an electrophilic "warhead" susceptible to nucleophilic attack from amino acid residues within an enzyme's active site.

The most probable mechanism is an irreversible covalent modification. Upon binding to the target enzyme, a nucleophilic residue, typically a cysteine thiol group (-SH) but potentially also a lysine amine (-NH2), histidine imidazole, or serine hydroxyl (-OH), would attack one of the sp-hybridized carbons of the alkyne. The presence of the electron-withdrawing chloro group enhances the electrophilicity of the alkyne, facilitating this reaction.

The Biological Activity of 4-Chlorobut-2-ynoic Acid Derivatives: A Technical Guide for Researchers

Disclaimer: Scientific literature extensively detailing the biological activity of 4-chlorobut-2-ynoic acid and its specific derivatives is notably scarce. This guide, therefore, provides an in-depth analysis based on the activities of structurally similar compounds, particularly its alkene analogue, (E)-4-chlorobut-2-enoic acid, and other haloalkynoic and alkynoic acids. The information presented herein is intended to infer potential biological activities, mechanisms of action, and relevant experimental protocols for this compound derivatives, serving as a foundational resource for researchers and drug development professionals.

Introduction: Chemical Reactivity and Biological Potential

This compound is an organic compound featuring a carboxylic acid, a carbon-carbon triple bond (alkyne), and a chlorine atom. This combination of functional groups suggests a high degree of chemical reactivity, making its derivatives promising candidates for biological investigation. The alkyne moiety can participate in various chemical reactions and interactions within a biological system, while the chlorine atom can act as a leaving group in nucleophilic substitution reactions. This inherent reactivity is a key factor in the potential for these compounds to modulate biological processes.

Alkynes are present in a number of pharmaceuticals, including the contraceptive noretynodrel and the antifungal agent terbinafine.[1] Furthermore, molecules known as ene-diynes, which contain an alkene between two alkyne groups, are among the most potent antitumor drugs known.[1] This underscores the potential of alkyne-containing molecules in drug discovery.

Inferred Biological Activities

Based on the activities of analogous compounds, derivatives of this compound are predicted to exhibit a range of biological effects, including enzyme inhibition, anticancer activity, and antimicrobial properties.

Enzyme Inhibition

The structural features of this compound derivatives make them potential inhibitors of various enzymes. The triple bond, in conjunction with the electron-withdrawing nature of the adjacent carboxylic acid, can render the alkyne susceptible to nucleophilic attack by amino acid residues within an enzyme's active site, potentially leading to irreversible inhibition.

Studies on other 2-alkynoic acids have demonstrated their ability to act as competitive inhibitors of enzymes involved in fatty acid biosynthesis.[2] For instance, long-chain 2-alkynoic acids have been shown to inhibit the InhA enzyme in mycobacteria, which is a crucial component of the fatty acid synthase II (FASII) system.[2] This inhibition of mycolic acid biosynthesis ultimately leads to mycobacterial cell death.[2]

Anticancer Activity

Derivatives of the alkene analogue, (E)-4-chlorobut-2-enoic acid, have shown cytotoxic effects on cancer cell lines.[3] The proposed mechanisms for this activity include the induction of apoptosis and cell cycle arrest.[3] It is plausible that this compound derivatives could exert similar or even more potent anticancer effects due to the increased reactivity of the alkyne group.

The antiproliferative effects of various synthetic alkynes have been documented, with some demonstrating potent activity against a range of cancer cell lines.[4][5] The mechanism of action for some anticancer agents containing an alkyne "warhead" involves the generation of highly reactive radical intermediates that can cause DNA damage within tumor cells.[1]

Antimicrobial Activity

Substituted derivatives of 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acid have been reported to exhibit moderate antimicrobial activity.[6] Additionally, 2-alkynoic acids have shown bactericidal activity against Mycobacterium smegmatis.[2] The introduction of heteroatoms into the carbon chain of these alkynoic acids was found to enhance their antimycobacterial activity.[2] Given these findings, this compound derivatives represent a class of compounds with potential for development as novel antimicrobial agents.

Quantitative Data from Analogous Compounds

Table 1: Anticancer Activity of Selected Alkyne-Containing Compounds and Analogues

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |

| 1,3-Diyne derivative 2g | HeLa (cervical cancer) | Not specified, but noted as potent | [5] |

| 1,3-Diyne derivative 2d | HeLa (cervical cancer) | Not specified, but noted as potent | [5] |

| 1,3-Diyne derivative 2w | HeLa (cervical cancer) | Not specified, but noted as potent | [5] |

| 3-Benzylidenechroman-4-one 4a | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml | [7] |

| Oleanolic acid derivative 17 | PC3 (prostate cancer) | 0.39 µM | [8] |

| Oleanolic acid derivative 28 | A549 (lung cancer) | 0.22 µM | [8] |

Table 2: Antimycobacterial Activity of 2-Alkynoic Acids

| Compound | Target Organism | Activity (MIC) | Reference |

| 2-Hexadecynoic acid (2-HA) | Mycobacterium smegmatis | Not specified, but noted as potent | [2] |

| 2-Octadecynoic acid (2-OA) | Mycobacterium smegmatis | Not specified, but noted as potent | [2] |

| 4-(Alkylthio)but-2-ynoic acids | Mycobacterium bovis BCG | Better than parental 2-alkynoic acids | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for assessing the biological activity of novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of derivatives would likely start from commercially available this compound. Standard organic chemistry reactions could be employed to modify the carboxylic acid group, for example, through esterification or amidation to produce a library of compounds.

Example Protocol for Amide Synthesis:

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)).

-

Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture and continue stirring until the reaction is complete (monitored by thin-layer chromatography).

-

Work up the reaction mixture to remove byproducts and purify the final amide derivative, typically by column chromatography.

-

Characterize the purified compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will depend on the target enzyme. However, a general workflow can be described.

General Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives.

-

Assay Reaction: In a suitable reaction vessel (e.g., a cuvette or a well in a microplate), combine the enzyme, buffer, and varying concentrations of the inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitoring Reaction Progress: Monitor the rate of the reaction by measuring the appearance of a product or the disappearance of the substrate over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

-

Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives are limited, the available information on structurally related compounds strongly suggests their potential as valuable leads in drug discovery. Their inherent reactivity points towards possible roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays. Elucidating their mechanisms of action and identifying specific molecular targets will be crucial for their development as therapeutic agents. The protocols and inferred activities outlined in this guide provide a solid foundation for initiating such investigations.

References

- 1. Alkyne - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-4-chlorobut-2-enoic acid | 16197-90-3 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorobut-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-chlorobut-2-ynoic acid (CAS No. 13280-03-0). Due to the limited availability of experimental data for this specific compound, this document also presents relevant data from its structural analogs, (E)-4-chlorobut-2-enoic acid and 4-chlorobutanoic acid, to offer a comparative and theoretical context. The guide includes a summary of computational data, discusses potential biological activities based on related compounds, and provides a hypothetical workflow for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a halogenated carboxylic acid with a molecular formula of C₄H₃ClO₂.[1][2] Its structure, featuring a reactive alkyne group and a chlorine atom, makes it a potentially valuable building block in organic synthesis and a candidate for investigation in medicinal chemistry. The presence of the electron-withdrawing chlorine atom and the triple bond are expected to significantly influence its reactivity and biological activity. This guide summarizes the current state of knowledge regarding its physicochemical properties.

Physicochemical Properties

A significant challenge in providing a complete profile for this compound is the scarcity of experimentally determined data. Much of the available information is based on computational models.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its analogs for comparative purposes. It is crucial to note that the properties of the alkyne, alkene, and alkane analogs will differ significantly due to variations in their electronic structure and geometry.

| Property | This compound | (E)-4-Chlorobut-2-enoic acid | 4-Chlorobutanoic acid |

| CAS Number | 13280-03-0[1][2] | 16197-90-3[3] | 627-00-9 |

| Molecular Formula | C₄H₃ClO₂[1][2] | C₄H₅ClO₂[3] | C₄H₇ClO₂ |

| Molecular Weight | 118.52 g/mol [1][2] | 120.53 g/mol [3] | 122.55 g/mol |

| Melting Point | Data not available | 77 °C[4] | 12-16 °C |

| Boiling Point | Data not available | Data not available | 196 °C at 22 mmHg |

| pKa | Data not available | Data not available | Data not available |

| Solubility | Data not available | Soluble in polar solvents[5] | Moderately soluble in water; soluble in polar aprotic solvents[6] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų[1] | Data not available | Data not available |

| LogP (Computed) | 0.3132[1] | Data not available | Data not available |

| Hydrogen Bond Donors | 1[1] | Data not available | Data not available |

| Hydrogen Bond Acceptors | 1[1] | Data not available | Data not available |

| Rotatable Bonds | 0[1] | Data not available | Data not available |

Note: The data for 4-chlorobutanoic acid is provided for general comparison of a saturated analogue. The presence of the double and triple bonds in the other molecules significantly alters their properties.

Spectral Data

-

¹H NMR: A spectrum would likely show a singlet or a triplet for the proton on the carbon bearing the chlorine, and a signal for the carboxylic acid proton. The chemical shifts would be influenced by the electronegativity of the chlorine and the deshielding effect of the alkyne.

-

¹³C NMR: Four distinct carbon signals would be expected: one for the carboxylic acid carbon, two for the acetylenic carbons, and one for the carbon bonded to the chlorine. The chemical shifts of the sp-hybridized carbons would be characteristic of an alkyne.

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C≡C stretch (~2100-2260 cm⁻¹, which may be weak or absent depending on symmetry), and the C-Cl stretch (~600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach can be proposed based on established organic chemistry principles.

Hypothetical Synthetic Workflow

The synthesis could potentially start from but-2-yn-1,4-diol, followed by a selective monochlorination and subsequent oxidation of the remaining alcohol to a carboxylic acid.

Caption: A potential multi-step synthesis of this compound.

Purification

Purification of the final product would likely involve standard techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the compound's solubility at different temperatures, which is currently unknown.

Reactivity and Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is expected to be dictated by its three functional groups: the carboxylic acid, the alkyne, and the alkyl chloride. The carboxylic acid can undergo esterification and amidation. The alkyne can participate in addition reactions and could be a substrate for click chemistry. The chlorine atom is susceptible to nucleophilic substitution.

Potential Biological Activity

There is no direct research on the biological activity of this compound. However, studies on its analog, (E)-4-chlorobut-2-enoic acid, suggest potential mechanisms of action that could be relevant. This analog has been reported to exhibit biological activities such as enzyme inhibition and protein modification.[3] The reactive nature of the α,β-unsaturated system in the enoic acid, which is a Michael acceptor, is likely responsible for these activities. While the alkyne in this compound is not a classical Michael acceptor, its electrophilic character, enhanced by the adjacent electron-withdrawing groups, could still allow it to react with nucleophilic residues in biological macromolecules.

Hypothetical Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for this compound, if it were to exhibit biological activity, could involve the covalent modification of enzyme active sites. Nucleophilic residues such as cysteine or histidine in an enzyme's active site could attack the electrophilic carbon of the C-Cl bond or one of the sp-hybridized carbons of the alkyne, leading to irreversible inhibition.

Caption: Covalent modification of an enzyme by this compound.

Conclusion

This compound is a compound of interest for which there is a notable lack of publicly available experimental data. This guide has compiled the existing computational data and provided a comparative analysis with its structural analogs. The hypothetical synthesis and mechanism of action presented here are intended to guide future research efforts. Further experimental investigation is necessary to fully characterize the physicochemical properties and biological activities of this compound to unlock its potential in drug discovery and organic synthesis.

References

An In-depth Technical Guide to 4-chlorobut-2-ynoic acid: Synthesis, Reactivity, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chlorobut-2-ynoic acid is a halogenated internal alkyne carboxylic acid with potential as a versatile building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its structure, physicochemical properties, and expected reactivity based on established principles of alkyne and carboxylic acid chemistry. While specific literature on this compound is limited, this document extrapolates its synthetic pathways and potential applications in drug development by drawing parallels with related 2-alkynoic acids and haloalkynes. A critical clarification regarding its classification as an internal, not terminal, alkyne is also addressed.

Introduction

Alkynes are fundamental functional groups in organic chemistry, prized for their unique linear geometry and reactivity, which allows for their transformation into a diverse array of molecular architectures. In the context of drug discovery, the incorporation of alkyne moieties can introduce conformational rigidity, improve metabolic stability, and provide a handle for bioorthogonal conjugation. This compound (CAS No. 13280-03-0) presents an interesting scaffold, combining the functionalities of a carboxylic acid, an internal alkyne, and an alkyl chloride. This trifunctional nature suggests its potential utility in the synthesis of complex molecules and as a fragment in drug design.

This technical guide aims to provide a detailed exploration of this compound, addressing its synthesis, characteristic reactions, and prospective role in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

A summary of the key physicochemical properties of this compound is presented in Table 1. The structure features a four-carbon chain with a carboxylic acid at one terminus, a chlorine atom at the other, and a carbon-carbon triple bond at the C2-C3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13280-03-0 | ChemScene |

| Molecular Formula | C₄H₃ClO₂ | ChemScene |

| Molecular Weight | 118.52 g/mol | ChemScene |

| SMILES | O=C(O)C#CCCl | ChemScene |

| Classification | Internal Alkyne, Carboxylic Acid, Alkyl Halide | IUPAC Nomenclature |

Clarification on Alkyne Classification: It is crucial to note that this compound is an internal alkyne . The triple bond is located between the second and third carbon atoms of the butanoic acid chain. This is in contrast to a terminal alkyne, where the triple bond would be at the end of the carbon chain. This structural feature dictates its reactivity, as it lacks the acidic proton characteristic of terminal alkynes.

Synthesis of this compound: Postulated Methodologies

Experimental Protocol: A Postulated Synthesis

Objective: To synthesize this compound from commercially available starting materials.

Proposed Reaction Scheme:

Figure 1: Postulated two-step synthesis of this compound.

Step 1: Synthesis of 3-chloroprop-1-yne from Propargyl Alcohol

-

To a stirred solution of propargyl alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add pyridine (1.2 eq) dropwise.

-

Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-chloroprop-1-yne.

-

Purify the product by distillation.

Step 2: Carboxylation of 3-chloroprop-1-yne to this compound

-

Dissolve 3-chloroprop-1-yne (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise, maintaining the temperature at -78 °C. The formation of the lithium acetylide can be observed.

-

Stir the mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 2-3 hours, or add crushed dry ice in excess.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Reactivity and Potential Transformations

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the internal alkyne, and the primary alkyl chloride.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to an acyl chloride (e.g., using SOCl₂ or oxalyl chloride) followed by reaction with an amine to yield amides.

-

Reduction: Reduction to the corresponding alcohol, 4-chlorobut-2-yn-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Internal Alkyne

The internal alkyne is a site of rich chemical reactivity.

-

Reduction:

-

Partial Reduction: Stereoselective reduction to the corresponding (Z)- or (E)-alkene can be achieved. For example, Lindlar's catalyst would yield (Z)-4-chlorobut-2-enoic acid, while a dissolving metal reduction (e.g., Na in liquid NH₃) would produce the (E)-isomer.

-

Full Reduction: Catalytic hydrogenation (e.g., using H₂ over Pd/C) will reduce the alkyne to an alkane, yielding 4-chlorobutanoic acid.

-

-

Cycloaddition Reactions:

-

[3+2] Cycloadditions: The alkyne can act as a dipolarophile in reactions with 1,3-dipoles such as azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to form isoxazoles. These reactions are valuable for constructing five-membered heterocyclic rings.

-

[4+2] Cycloadditions (Diels-Alder): While less reactive than electron-deficient alkenes, internal alkynes can participate as dienophiles in Diels-Alder reactions with electron-rich dienes, particularly at high temperatures, to form substituted cyclohexadiene derivatives.

-

-

Addition Reactions: The triple bond can undergo electrophilic and nucleophilic additions, though typically less readily than alkenes.

Reactions of the Alkyl Chloride

The primary chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functional groups at the 4-position, such as azides, amines, thiols, and cyanides.

The interplay of these reactive sites allows for complex molecular scaffolds to be built from this compound. A workflow illustrating these potential transformations is shown below.

Figure 2: Potential reaction pathways of this compound.

Role in Drug Development and Medicinal Chemistry

While there are no specific examples in the literature of this compound being used in drug development, its structural motifs are present in various bioactive molecules.

-

Scaffold for Heterocycle Synthesis: As mentioned, the alkyne functionality is a precursor to a variety of heterocycles through cycloaddition reactions. Triazoles and isoxazoles, for instance, are common in pharmaceuticals due to their ability to act as bioisosteres and engage in hydrogen bonding.

-

Linker Moiety: The linear, rigid nature of the but-2-ynoic acid backbone makes it a candidate for use as a linker in designing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other targeted drug conjugates.

-

Fragment-Based Drug Discovery: this compound could serve as a valuable fragment in fragment-based screening campaigns. The carboxylic acid provides a handle for protein interaction, while the chloro-alkyne portion can explore hydrophobic pockets and provide vectors for further chemical elaboration.

-

Covalent Inhibitors: The electrophilic nature of the conjugated system, particularly after activation of the carboxylic acid, could potentially be exploited in the design of covalent inhibitors that target nucleophilic residues in enzyme active sites.

A conceptual signaling pathway diagram illustrating the potential interaction of a hypothetical drug derived from this compound is presented below. This is a generalized representation and not based on a specific known interaction.

Figure 3: Conceptual signaling pathway modulation by a hypothetical drug.

Conclusion

This compound is a promising, albeit under-explored, chemical entity. Its combination of a carboxylic acid, an internal alkyne, and an alkyl chloride within a small molecular framework makes it a versatile building block for organic synthesis. While the lack of specific literature necessitates a theoretical treatment of its synthesis and reactivity, the established chemistry of its constituent functional groups provides a solid foundation for its potential applications. For researchers in drug discovery, this compound represents an opportunity to explore novel chemical space in the development of heterocyclic scaffolds, molecular linkers, and targeted covalent inhibitors. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential.

In-depth Technical Guide: The Reactivity of the Alkyne Group in 4-Chlorobut-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobut-2-ynoic acid is a bifunctional molecule possessing both a reactive alkyne and a carboxylic acid moiety, further activated by a chlorine atom. This unique structural combination makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. The reactivity of the alkyne group is dominated by its electrophilic character, making it susceptible to nucleophilic attack and a participant in various cycloaddition and metal-catalyzed reactions. This guide provides a comprehensive overview of the known reactivity of the alkyne function in this compound and its derivatives, presenting key reaction classes with available quantitative data and experimental insights to facilitate its application in research and drug development.

Introduction

The inherent reactivity of the carbon-carbon triple bond, or alkyne, has long been harnessed by synthetic chemists to construct intricate molecular architectures. In the context of this compound, the alkyne is electronically influenced by the adjacent carboxylic acid and the chlorine atom on the propargylic position. These electron-withdrawing groups significantly polarize the alkyne, rendering it a potent electrophile and a valuable precursor for a variety of chemical transformations. This guide will systematically explore the key facets of the alkyne group's reactivity in this molecule, with a focus on nucleophilic additions, cycloaddition reactions, and its behavior under metal catalysis.

General Reactivity Profile

The primary mode of reactivity for the alkyne in this compound and its esters is driven by its electron-deficient nature. This makes it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. The general reactivity can be categorized as follows:

-

Nucleophilic Addition: The π-system of the alkyne is susceptible to attack by a wide range of nucleophiles.

-

Cycloaddition Reactions: The activated alkyne can participate as a dienophile or dipolarophile in various pericyclic reactions to form cyclic structures.

-

Metal-Catalyzed Transformations: The alkyne moiety can be further activated or undergo novel transformations in the presence of transition metal catalysts.

The following sections will delve into specific examples and available data for each of these reaction classes.

Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound derivatives makes them excellent partners in cycloaddition reactions, particularly [2+2] cycloadditions.

A notable example involves the catalyzed [2+2] cycloaddition of a highly activated derivative, hexafluoroisopropyl 4-chloro-2-oxobut-3-ynoate, with simple alkenes.[1] While this reaction utilizes an ester with a strongly electron-withdrawing group, it provides valuable insight into the potential of the 4-chloro-2-ynoyl scaffold in such transformations.

[2+2] Cycloaddition with Alkenes

The reaction of hexafluoroisopropyl 4-chloro-2-oxobut-3-ynoate with various alkenes demonstrates the feasibility of forming cyclobutene rings. The reaction can be significantly accelerated in the presence of hexafluoroisopropanol (HFIP).[1]

Table 1: [2+2] Cycloaddition of Hexafluoroisopropyl 4-chloro-2-oxobut-3-ynoate with Alkenes [1]

| Alkene | Reaction Conditions | Product | Yield (%) |

| Cyclohexene | 3-fold excess alkene, 45 °C, 96 h | Cycloadduct 5a | ~50 |

| Cyclohexene | 2 equiv. HFIP, 20 °C, 24 h | Cycloadduct 5a | 88 |

Experimental Protocol: General Procedure for HFIP-Promoted [2+2] Cycloaddition[1]

To a solution of hexafluoroisopropyl 4-chloro-2-oxobut-3-ynoate in an appropriate solvent, the alkene is added, followed by the addition of hexafluoroisopropanol (HFIP). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired cycloadduct.

Caption: General workflow for the [2+2] cycloaddition reaction.

Nucleophilic Addition Reactions

While specific examples of nucleophilic additions directly to the alkyne of this compound are not extensively documented in readily available literature, the principles of such reactions are well-established for activated alkynes. The electron-withdrawing nature of the carboxyl group and the chloroalkyl substituent would facilitate the attack of various nucleophiles at the β-carbon of the alkyne.

Potential nucleophiles for this transformation include:

-

Thiols: Thiol-yne reactions are known to proceed readily with activated alkynes.

-

Amines: Aza-Michael additions would lead to the formation of enamines or related structures.

-

Carbanions: Soft carbon nucleophiles, such as those derived from malonates, are expected to add in a conjugate fashion.

The general mechanism for such an addition would involve the attack of the nucleophile on the alkyne, followed by protonation to yield the final product.

Caption: Generalized pathway for nucleophilic addition.

Metal-Catalyzed Reactions

The alkyne functionality in this compound is also a potential substrate for various metal-catalyzed transformations. While specific examples for this particular molecule are scarce, related alkynoic acids are known to undergo a range of reactions in the presence of transition metals. These can include:

-

Carbocyclizations: Reactions with enynes can lead to the formation of cyclic structures.

-

Coupling Reactions: Cross-coupling reactions, such as Sonogashira or Heck-type couplings, could potentially be employed, although the presence of the chloroalkyl group might lead to competing reactions.

Further research is required to fully explore the potential of metal catalysis in transforming the alkyne group of this compound.

Applications in Drug Development

The synthetic versatility of this compound and its derivatives makes them attractive starting materials for the synthesis of novel heterocyclic compounds. The ability to introduce diverse functionalities through reactions at the alkyne and the chloro position allows for the rapid generation of molecular libraries for screening in drug discovery programs. The resulting scaffolds, such as cyclobutenes and highly functionalized acyclic structures, can serve as cores for the development of new therapeutic agents.

Conclusion

The alkyne group in this compound is a highly reactive and synthetically valuable functionality. Its electrophilic nature, enhanced by the adjacent carboxylic acid and chloroalkyl group, predisposes it to participate in cycloaddition and nucleophilic addition reactions. While the reactivity of the free acid is not as extensively documented as some of its more activated ester derivatives, the available data provides a strong foundation for its use as a versatile building block in organic synthesis. For researchers and professionals in drug development, this compound offers a promising platform for the construction of novel and complex molecular architectures with potential biological activity. Further exploration of its reactivity, particularly in metal-catalyzed transformations and a broader range of nucleophilic additions, is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide to the Solubility and Stability of 4-chlorobut-2-ynoic Acid

Disclaimer: Publicly available, specific quantitative solubility and stability data for 4-chlorobut-2-ynoic acid is limited. This guide provides a comprehensive overview based on the general chemical properties of related compounds and outlines standard experimental protocols for determining these crucial characteristics for research and development purposes.

Introduction

This compound, a halogenated carboxylic acid, presents a unique chemical structure with potential applications in organic synthesis and as a building block in drug discovery. Its reactivity is dictated by the presence of a carboxylic acid group, an internal alkyne, and a primary alkyl chloride. A thorough understanding of its solubility in various solvents and its stability under different environmental conditions is paramount for its handling, formulation, and application in scientific research.

Physicochemical Properties

-

Molecular Formula: C₄H₃ClO₂

-

Molecular Weight: 118.52 g/mol [1]

-

Synonyms: 4-chloro-2-butynoic acid[1]

-

Storage: Recommended storage temperature is 4°C[1].

Solubility Profile

While specific quantitative solubility data for this compound is not readily found in the literature, a qualitative assessment of its expected solubility can be derived from its molecular structure. The presence of the polar carboxylic acid functional group suggests an affinity for polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Moderately Soluble | The carboxylic acid moiety can engage in hydrogen bonding with water molecules. However, the hydrophobic nature of the butynyl chloride backbone may limit its complete miscibility. |

| Methanol | Polar Protic | Soluble | Expected to be a good solvent due to its ability to act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate the dissolution of this compound. |

| Acetone | Polar Aprotic | Soluble | The polar nature of the carbonyl group in acetone can interact with the carboxylic acid, and its organic character will help solvate the alkyl halide portion of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including carboxylic acids. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling. The molecule contains several reactive functional groups that could be susceptible to degradation under certain conditions. For a related compound, 4-chlorobut-2-yn-1-ol, it is noted to be moisture and heat sensitive, suggesting that this compound may have similar instabilities.

Potential Degradation Pathways:

-

Hydrolysis: The allylic chloride is susceptible to nucleophilic substitution by water, particularly under neutral to basic conditions or at elevated temperatures. This would lead to the formation of 4-hydroxybut-2-ynoic acid and hydrochloric acid.

-

Decarboxylation: Carboxylic acids, especially those with certain activating groups, can undergo decarboxylation upon heating, releasing carbon dioxide.

-

Photodegradation: Exposure to ultraviolet (UV) radiation could induce cleavage of the carbon-chlorine bond or lead to reactions involving the alkyne functionality.

-

Polymerization: The alkyne group is reactive and could potentially undergo polymerization reactions, especially in the presence of transition metal catalysts or upon significant heating.

Experimental Protocols

To obtain precise quantitative data, the following experimental protocols are recommended.

Determination of Aqueous and Non-Aqueous Solubility

A widely accepted method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, methanol, ethanol, acetone, DMSO) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: A precise aliquot of the clear, saturated solution is carefully removed, diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Stability Assessment under Stress Conditions

To evaluate the stability of this compound, a forced degradation study should be conducted.